molecular formula C13H16INO2 B8173700 (2-Iodo-5-methoxyphenyl)(piperidin-1-yl)methanone

(2-Iodo-5-methoxyphenyl)(piperidin-1-yl)methanone

Cat. No.: B8173700
M. Wt: 345.18 g/mol
InChI Key: DRXSJRYWMKPJFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Iodo-5-methoxyphenyl)(piperidin-1-yl)methanone is an organic compound that features a phenyl ring substituted with iodine and methoxy groups, as well as a piperidine ring attached to a methanone group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Iodo-5-methoxyphenyl)(piperidin-1-yl)methanone typically involves the following steps:

    Methoxylation: The methoxy group can be introduced via nucleophilic substitution using methanol and a suitable base.

    Formation of Piperidin-1-yl Methanone: The final step involves the formation of the piperidin-1-yl methanone moiety, which can be achieved through a condensation reaction between piperidine and a suitable carbonyl compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The iodine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like sodium azide or thiourea in the presence of a catalyst.

Major Products:

    Oxidation: Formation of (2-Iodo-5-methoxyphenyl)carboxylic acid.

    Reduction: Formation of (2-Iodo-5-methoxyphenyl)(piperidin-1-yl)methanol.

    Substitution: Formation of (2-Amino-5-methoxyphenyl)(piperidin-1-yl)methanone.

Scientific Research Applications

(2-Iodo-5-methoxyphenyl)(piperidin-1-yl)methanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential pharmacological properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of (2-Iodo-5-methoxyphenyl)(piperidin-1-yl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    (2-Iodo-5-methoxyphenyl)methanone: Lacks the piperidine ring, resulting in different chemical properties and reactivity.

    (2-Iodo-5-methoxyphenyl)(morpholin-4-yl)methanone: Contains a morpholine ring instead of piperidine, leading to variations in biological activity.

    (2-Iodo-5-methoxyphenyl)(pyrrolidin-1-yl)methanone: Features a pyrrolidine ring, which may affect its pharmacokinetic properties.

Uniqueness: (2-Iodo-5-methoxyphenyl)(piperidin-1-yl)methanone is unique due to the presence of both iodine and methoxy groups on the phenyl ring, combined with the piperidine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

(2-iodo-5-methoxyphenyl)-piperidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16INO2/c1-17-10-5-6-12(14)11(9-10)13(16)15-7-3-2-4-8-15/h5-6,9H,2-4,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRXSJRYWMKPJFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)I)C(=O)N2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16INO2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.